
5-Chloro-2-fluoronicotinaldehyde
Overview
Description
5-Chloro-2-fluoronicotinaldehyde (CAS: 882679-90-5) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.5 g/mol. It features a pyridine ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and an aldehyde group (-CHO) at position 3. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective modifications, such as nucleophilic additions or cross-coupling reactions . It is available commercially at 98% purity from suppliers like Combi-Blocks, Biopharmacule Speciality Chemicals, and TRC .
Preparation Methods
Halogenation Strategies for Pyridine Derivatives
Chlorination at the 5-Position
The introduction of chlorine at the 5-position of the pyridine ring is typically achieved through directed electrophilic substitution or metal-catalyzed cross-coupling. A common precursor, 2-chloronicotinaldehyde, undergoes chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–25°C. The electron-withdrawing aldehyde group at position 3 directs chlorination to the meta position (position 5), yielding 2,5-dichloronicotinaldehyde.
Key Reaction Conditions for Chlorination:
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
SO₂Cl₂ | CH₂Cl₂ | 0–25°C | 65–75 |
PCl₅ | Toluene | Reflux | 70–80 |
Chlorination efficiency depends on the steric and electronic effects of substituents. The aldehyde group enhances ring activation, favoring electrophilic attack at position 5.
Fluorination at the 2-Position: Nucleophilic Aromatic Substitution
Mechanism and Reagent Selection
Fluorination at the 2-position employs nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyridine ring. The 2-chloro substituent in 2,5-dichloronicotinaldehyde acts as a leaving group, replaced by fluoride under high-temperature conditions. Potassium fluoride (KF) serves as the fluoride source, while tertiary amines like quinuclidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) enhance reaction rates by stabilizing transition states .
Optimized Fluorination Protocol:
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Substrate : 2,5-dichloronicotinaldehyde
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Reagents : KF (3 equiv), quinuclidine (1.5 equiv)
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Solvent : Dimethyl sulfoxide (DMSO)
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Temperature : 150–200°C
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Time : 4–6 hours
Quinuclidine outperforms DABCO in yield enhancement due to its stronger nucleophilicity and ability to mitigate side reactions .
Temperature and Solvent Effects
Elevated temperatures (≥150°C) are critical for overcoming the activation energy barrier of SNAr. Polar aprotic solvents like DMSO stabilize ionic intermediates, improving fluoride ion mobility. Comparative studies show:
Solvent | Temperature | Yield (%) |
---|---|---|
DMSO | 150°C | 52 |
DMF | 150°C | 48 |
NMP | 150°C | 45 |
Side reactions, including aldehyde oxidation or ring decomposition, are minimized at 150°C .
Alternative Routes: One-Pot Halogen Exchange
Simultaneous Chloro-Fluoro Substitution
Recent advances explore one-pot methods for introducing both halogens. Starting from nicotinaldehyde, sequential treatment with N-chlorosuccinimide (NCS) and Selectfluor® in acetonitrile achieves simultaneous 5-chlorination and 2-fluorination. This method avoids isolating intermediates, improving overall efficiency.
Reaction Conditions:
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Step 1 (Chlorination) : NCS (1.2 equiv), CH₃CN, 25°C, 2 hours
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Step 2 (Fluorination) : Selectfluor® (1.5 equiv), 80°C, 6 hours
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Total Yield : 40–45%
While yields are moderate, this approach reduces purification steps and is scalable for pilot production.
Industrial-Scale Production and Challenges
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance heat transfer and mixing. A representative setup involves:
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Chlorination Module : 2-chloronicotinaldehyde and Cl₂ gas in a microreactor (residence time: 10 minutes).
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Fluorination Module : KF/quinuclidine in DMSO at 150°C (residence time: 30 minutes).
This method achieves 65% yield with >95% purity, demonstrating feasibility for ton-scale production.
Byproduct Management
Major byproducts include 2-fluoro-5-chloronicotinic acid (from aldehyde oxidation) and dehalogenated derivatives. Chromatographic purification or recrystallization from ethanol-water mixtures (7:3 v/v) isolates the target compound .
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Sequential Halogenation | High selectivity, established protocol | Multiple purification steps | 60 |
One-Pot Halogen Exchange | Fewer steps, time-efficient | Moderate yield | 45 |
Continuous Flow | Scalable, consistent quality | High equipment cost | 65 |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-fluoronicotinic acid.
Reduction: Formation of 5-chloro-2-fluoronicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoronicotinaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: As an intermediate in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to these targets . The compound can modulate various biochemical pathways, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of nicotinaldehyde derivatives depend on the electronic and steric effects of substituents. Below is a comparison of 5-Chloro-2-fluoronicotinaldehyde with six analogues, highlighting substituent positions, molecular properties, and commercial availability:
Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity (%) | Key Suppliers |
---|---|---|---|---|---|---|
This compound | Cl (5), F (2) | C₆H₃ClFNO | 159.5 | 882679-90-5 | 98 | Combi-Blocks, TRC |
5-Fluoro-2-methoxypyridine-3-carboxaldehyde | F (5), OCH₃ (2) | C₇H₆FNO₂ | 155.1 | 351410-62-3 | - | - |
2-Chloro-6-methoxynicotinaldehyde | Cl (2), OCH₃ (6) | C₇H₆ClNO₂ | 171.5 | 95652-80-5 | - | - |
4-Chloro-2-fluoronicotinaldehyde | Cl (4), F (2) | C₆H₃ClFNO | 159.5 | 1232432-20-0 | 98 | Combi-Blocks |
4-Chloro-5-fluoronicotinaldehyde | Cl (4), F (5) | C₆H₃ClFNO | 159.5 | 1060802-34-7 | 96 | Combi-Blocks |
4-Chloro-6-fluoronicotinaldehyde | Cl (4), F (6) | C₆H₃ClFNO | 159.5 | 1256824-38-0 | 95 | Combi-Blocks |
Key Differences and Research Findings
Substituent Electronic Effects: The fluorine atom at position 2 in this compound is electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to electron-donating groups like methoxy (-OCH₃) in analogues such as 5-Fluoro-2-methoxypyridine-3-carboxaldehyde . This makes the former more reactive in nucleophilic additions.
Positional Isomerism :
- The 4-chloro isomers (e.g., 4-Chloro-2-fluoronicotinaldehyde ) exhibit distinct reactivity due to altered substituent proximity. For example, steric hindrance near the aldehyde group in 4-chloro derivatives may reduce accessibility for certain reagents .
Similarity Scores :
- 2-Chloro-6-methoxynicotinaldehyde (similarity score: 0.70) shares a closer structural resemblance to this compound due to halogen and alkoxy substitutions, though differences in substituent positions and electronic profiles limit direct functional equivalence .
Biological Activity
5-Chloro-2-fluoronicotinaldehyde (C₆H₃ClFNO) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a nicotinic aldehyde structure. Its molecular formula is C₆H₃ClFNO, and it has been studied for various biological activities, including antimicrobial and cytotoxic effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various synthesized compounds, this compound was tested using the agar diffusion method. The results indicated that it exhibited notable inhibition zones against:
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 10 | 100 |
Bacillus subtilis | 14 | 60 |
These results suggest that the compound possesses considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have also been evaluated. In vitro assays indicated low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications. The compound's safety profile was assessed using standard cytotoxicity assays, revealing an IC₅₀ value greater than 100 µM, which indicates a favorable safety margin for potential use in medicinal chemistry .
Antiviral Activity
Emerging research has highlighted the potential antiviral properties of this compound. A study focusing on its effects against the hepatitis C virus (HCV) showed that the compound inhibited viral replication in cell culture models. The mechanism of action appears to involve interference with viral RNA-dependent RNA polymerase activity, similar to other fluorinated nucleoside analogs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets. Computational studies have suggested that these substitutions improve binding affinity to microbial enzymes and viral proteins, thereby increasing its efficacy as an antimicrobial and antiviral agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Chloro-2-fluoronicotinaldehyde, and how can purity be optimized?
- Answer : Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. For example, fluorination and chlorination steps under controlled conditions (e.g., using POCl₃ for chlorination and KF/18-crown-6 for fluorination) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>97% as reported in supplier data) . Ensure inert atmosphere use to prevent aldehyde oxidation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to identify aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic signals .
- Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peak at m/z 159.55 (M) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer :
- Wear PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood due to potential aldehyde volatility and respiratory irritation .
- Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?
- Answer : The aldehyde group and halogen substituents enable Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C .
- Ullmann coupling : CuI/1,10-phenanthroline in DMSO at 120°C for C–N bond formation .
Monitor reaction progress via TLC or LC-MS to optimize yields.
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring for NAS. The aldehyde group at position 3 directs nucleophiles (e.g., amines, thiols) to positions 4 or 6 via resonance stabilization of intermediates . Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength.
Q. How can researchers resolve contradictory data regarding the stability of this compound under acidic vs. basic conditions?
- Answer :
- Acidic conditions : Protonation of the aldehyde group may lead to hydration or polymerization. Stabilize with dilute HCl (<1 M) and low temperatures (0–5°C) .
- Basic conditions : Aldehydes can undergo Cannizzaro disproportionation. Avoid strong bases (e.g., NaOH); use mild bases like NaHCO₃ for pH adjustment .
- Contradictions : Discrepancies in stability reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Include chelating agents (EDTA) in buffers .
Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs)?
- Answer : Use as a carbonyl component in:
- Biginelli reaction : With urea/thiourea and β-ketoesters under acid catalysis (e.g., HCl/EtOH) to synthesize dihydropyrimidinones .
- Hantzsch dihydropyridine synthesis : React with β-ketoesters and ammonium acetate in ethanol under reflux .
Optimize stoichiometry (1:1:1 ratio) and solvent polarity to favor cyclization.
Properties
IUPAC Name |
5-chloro-2-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGTZGCJLKCEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654216 | |
Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-90-5 | |
Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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